MOLYBDENUM PHTHALOCYANINE
CAS No.: 15152-82-6
Cat. No.: VC0088896
Molecular Formula: C32H16MoN8
Molecular Weight: 608.46
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15152-82-6 |
---|---|
Molecular Formula | C32H16MoN8 |
Molecular Weight | 608.46 |
Introduction
Chemical Structure and Properties
Molybdenum phthalocyanine is characterized by a phthalocyanine ring system with a central molybdenum atom. The molecular formula is C32H16MoN8 with a molecular weight of 608.48300 . The compound is more accurately described as phthalocyanine-oxymolybdenum(IV), MoOC32H16N8, which exists as an air-stable, diamagnetic complex . The structure features four isoindole units linked by nitrogen atoms in a macrocyclic arrangement, with the molybdenum atom coordinated at the center.
The physical and chemical properties of molybdenum phthalocyanine are summarized in the following table:
Property | Value |
---|---|
CAS Number | 15152-82-6 |
Molecular Formula | C32H16MoN8 |
Molecular Weight | 608.48300 |
Exact Mass | 610.05500 |
PSA | 84.02000 |
LogP | 1.46440 |
Physical Appearance | Blue to green crystalline solid |
Crystal Structure | Monoclinic |
Thermal Stability | High, can be sublimed |
Solubility | Poor in common organic solvents, soluble in strong acids and specialized solvents |
Like other phthalocyanines, molybdenum phthalocyanine has extensive delocalization of π-electrons, contributing to its unique electronic and optical properties. This compound exhibits strong absorption in the visible spectrum, specifically between 600 and 750 nm (Q-band), which gives it a characteristic blue-green color .
Synthesis Methods
Solid-State Synthesis
The most documented method for synthesizing molybdenum phthalocyanine is through a solid-state reaction. This approach involves the reaction between ammonium heptamolybdate and phthalonitrile in a reflux system at approximately 300°C for 3 hours . This method has been optimized after testing various reaction temperatures and durations, with the optimal conditions identified based on FTIR spectra analysis, product yield, and melting point characteristics.
The reaction can be represented as:
(NH4)6Mo7O24 + 4 C8H4N2 → MoOC32H16N8 + byproducts
This synthesis method is particularly valuable as it avoids the use of high-boiling organic solvents like dimethylaminoethanol (DMAE), which are flammable, corrosive, and environmentally harmful . The solid-state approach represents a greener alternative for phthalocyanine synthesis.
Alternative Synthesis Methods
Alternative methods for synthesizing molybdenum phthalocyanine and related compounds include:
-
Microwave-assisted synthesis using hexamethyldisilazane (HMDS) as a reagent
-
Template-directed synthesis using metal salts in high-boiling solvents like hydroquinone
-
Lithium-mediated synthesis followed by metallation with molybdenum salts
Characterization Techniques and Spectroscopic Properties
Molybdenum phthalocyanine can be characterized using various analytical techniques to confirm its structure, purity, and properties.
UV-Visible Spectroscopy
Molybdenum phthalocyanine exhibits characteristic UV-visible absorption patterns with Q-bands between 600 and 750 nm when dissolved in tetrahydrofuran, dimethylformamide, and trifluoroacetic acid . These absorption features are typical of phthalocyanines and result from π → π* transitions within the macrocycle. The exact absorption maximum can vary depending on the axial ligands and substitution patterns.
Infrared Spectroscopy (FTIR)
FTIR analysis of molybdenum phthalocyanine reveals characteristic bands associated with the phthalocyanine macrocycle, including C=N stretching modes, C=C aromatic vibrations, and metal-nitrogen bonds. The Mo=O bond in oxomolybdenum phthalocyanine typically appears as a strong band in the 950-970 cm-1 region.
Electron Paramagnetic Resonance (EPR)
EPR spectroscopy is particularly useful for characterizing molybdenum(V) phthalocyanine derivatives, which contain unpaired electrons. Studies have shown that the EPR spectra can reveal differences between alkyl and aryl imido complexes, indicating different electronic structures depending on the nature of the axial ligand .
Structural Analysis
X-ray diffraction (XRD) analysis confirms the crystal structure of molybdenum phthalocyanine and helps identify any impurities such as MoO2, phthalimide, or unreacted molybdenum . The compound typically crystallizes in a monoclinic space group.
Applications
Medical Applications: Radioisotope Production
One of the most promising applications of molybdenum phthalocyanine is in the production of high specific activity Molybdenum-99 (99Mo), a crucial radioisotope used in medical diagnostics. When molybdenum phthalocyanine is used as a target material for neutron irradiation, it undergoes the Szilard-Chalmers effect (a recoil reaction), which can produce 99Mo with significantly higher specific activity than traditional methods using molybdenum trioxide (MoO3) targets .
In a preliminary study, irradiation of 1 g of molybdenum phthalocyanine at 3.5×1012 n cm–2 s–1 neutron flux, followed by dissolution in tetrahydrofuran and extraction of 99Mo into sodium hydroxide (NaOH), yielded 99Mo solution with a specific activity of 682.35 mCi/g Mo. This represents a 254.61-fold increase compared to regular MoO3 targets . This breakthrough has significant implications for the development of smaller, more efficient radioisotope generators for medical applications.
Catalytic Applications
Molybdenum phthalocyanine and its derivatives exhibit promising catalytic properties for various reactions. Similar to other metal phthalocyanines, molybdenum phthalocyanine can catalyze oxidation reactions, particularly in the presence of hydrogen peroxide (H2O2) . The catalytic efficiency can be substantially enhanced when the compound is immobilized on supports such as graphene or bacterial cellulose.
The catalytic mechanism typically involves the generation of highly reactive hydroxyl radicals (·OH), which can oxidize organic substrates. The electron transfer efficiency, facilitated by the molybdenum center and the extended π-system of the phthalocyanine ring, plays a crucial role in enhancing the catalytic activity .
Electronic Applications
Molybdenum phthalocyanine has potential applications in electronic devices, similar to other metallophthalocyanines. The molecule's extensive π-electron system makes it suitable for use in organic semiconductors, photovoltaic cells, and sensors. Research on the interaction of phthalocyanines with molybdenum disulfide (MoS2) suggests potential applications in modifying the electronic properties of transition metal dichalcogenides (TMDCs) .
Comparison with Other Metal Phthalocyanines
Different metal centers in phthalocyanines confer distinct properties and applications. The following table compares molybdenum phthalocyanine with other common metal phthalocyanines:
Metal Phthalocyanine | Key Properties | Major Applications |
---|---|---|
Molybdenum Phthalocyanine | Air-stable diamagnetic complex; High catalytic activity; Useful for 99Mo production | Radioisotope production; Catalysis; Electronic materials |
Zinc Phthalocyanine | High ROS generation; Photostable | Photodynamic therapy; Photovoltaics |
Cobalt Phthalocyanine | Redox-active; Good electron transport properties | Catalysis; Sensors; Electronic devices |
Platinum Phthalocyanine | Excellent singlet oxygen generation (Φ∆ = 0.87–0.99) | Photodynamic therapy; Photooxidation catalysis |
Iron Phthalocyanine | High catalytic activity for oxygen reduction | Fuel cells; Electrocatalysis |
While most phthalocyanines share similar structural features, the central metal ion significantly influences their electronic properties, spectroscopic characteristics, and applications. Molybdenum phthalocyanine stands out for its applications in radioisotope production, which leverages the unique nuclear properties of molybdenum.
Recent Research Developments
Recent research on molybdenum phthalocyanine has focused on enhancing its properties and expanding its applications:
-
Development of water-dispersible formulations using polymeric micelles to prevent self-aggregation and improve delivery to biological systems
-
Investigation of molybdenum phthalocyanine's photosensitizing properties for potential applications in photodynamic therapy
-
Exploration of solid-state synthesis methods that reduce environmental impact
-
Study of the electronic interactions between molybdenum phthalocyanine and two-dimensional materials like graphene and MoS2
These research directions highlight the multidisciplinary nature of molybdenum phthalocyanine applications and the ongoing efforts to optimize its properties for specific uses.
Challenges and Future Prospects
Despite its promising applications, molybdenum phthalocyanine faces several challenges:
-
Limited solubility in common solvents, which restricts processing options
-
Difficulty in controlling the aggregation state, which can affect electronic and optical properties
-
Need for more efficient synthesis methods with higher yields
-
Limited understanding of structure-property relationships for molybdenum phthalocyanine compared to other metallophthalocyanines
Future research directions may include:
-
Development of functionalized molybdenum phthalocyanines with improved solubility
-
Exploration of novel applications in catalysis, sensing, and energy conversion
-
Optimization of synthesis methods for large-scale production
-
Investigation of molybdenum phthalocyanine's interactions with various substrates for electronic applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume